4-ethyl-1H-pyrazole 4-ethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 17072-38-7
VCID: VC2224196
InChI: InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
SMILES: CCC1=CNN=C1
Molecular Formula: C5H8N2
Molecular Weight: 96.13 g/mol

4-ethyl-1H-pyrazole

CAS No.: 17072-38-7

Cat. No.: VC2224196

Molecular Formula: C5H8N2

Molecular Weight: 96.13 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-1H-pyrazole - 17072-38-7

Specification

CAS No. 17072-38-7
Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
IUPAC Name 4-ethyl-1H-pyrazole
Standard InChI InChI=1S/C5H8N2/c1-2-5-3-6-7-4-5/h3-4H,2H2,1H3,(H,6,7)
Standard InChI Key IHNXHUNMFYXQCG-UHFFFAOYSA-N
SMILES CCC1=CNN=C1
Canonical SMILES CCC1=CNN=C1

Introduction

Chemical Structure and Properties

Molecular Structure

4-ethyl-1H-pyrazole consists of a five-membered heterocyclic ring containing two adjacent nitrogen atoms (at positions 1 and 2) with an ethyl group (-CH₂CH₃) attached at the 4-position. This structure differs significantly from ethyl 1H-pyrazole-4-carboxylate, which contains an ethyl ester group (-COOC₂H₅) at the 4-position of the pyrazole ring .

For comparison, related compounds like ethyl 1H-pyrazole-4-carboxylate have the following properties:

PropertyValue for Ethyl 1H-pyrazole-4-carboxylate
Molecular FormulaC₆H₈N₂O₂
Molecular Weight140.14 g/mol
CAS Number37622-90-5

While 4-ethyl-1H-pyrazole would have a molecular formula of C₅H₈N₂ and a lower molecular weight compared to the carboxylate derivative.

Physical Properties

Based on the characteristics of related pyrazole compounds, 4-ethyl-1H-pyrazole would likely display the following general properties:

  • Physical appearance: Crystalline solid

  • Solubility: Likely soluble in organic solvents such as acetone, methanol, and ethanol

  • Melting/boiling points: Expected to be lower than ethyl 1H-pyrazole-4-carboxylate (which has melting point of 75-80°C)

For reference, ethyl 1H-pyrazole-4-carboxylate has these documented physical properties:

PropertyValue
Melting Point75-80°C
Boiling Point138-140°C (3 mmHg)
Physical FormCrystalline Powder
ColorWhite to pale yellow
SolubilityMiscible with acetone

Synthesis Methods for Pyrazole Derivatives

Regioselective Synthesis Strategies

Research on related compounds suggests potential synthetic pathways. For example, the synthesis of substituted pyrazoles often involves:

  • Acid-catalyzed transamination reactions followed by base-catalyzed cyclization

  • Two-step syntheses via enaminone-type reagents or key intermediates

In the case of hydroxyl-substituted pyrazoles, researchers have developed regioselective methods that could potentially be adapted for alkyl-substituted derivatives like 4-ethyl-1H-pyrazole:

"The synthesis of 5-hydroxy-1H-pyrazoles was carried out using the literature protocol comprising acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines followed by base-catalyzed cyclization of the intermediate hydrazones."

Biological Activities of Pyrazole Compounds

Biological ActivityExample CompoundsReference
Anti-inflammatory1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes
Anti-microbial1,5-diaryl pyrazoles with altered amide linkages
Anti-fungalPyrazole-containing 2,4-disubstituted oxazol-5-one compounds
Anti-tubercular1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives

Enzyme Inhibition Properties

Certain pyrazole derivatives have demonstrated enzyme inhibition properties that could suggest potential applications for 4-ethyl-1H-pyrazole:

"Testing the pyrazole derivatives for the inhibition of PfDHODH showed that 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate and 1-(naphthalene-2-yl)-, 1-(2,4,6-trichlorophenyl)-, and 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylates (~30% inhibition) were slightly more potent than a known inhibitor."

Additionally, research has identified:

"Bruno et al., have reported the synthesis and the chemotaxis inhibitory activity of a number of 1H pyrazole-4-carboxylic acid ethyl esters. Few compounds have been reported as potent inhibitors of IL-8- and N-formyl-l-methionyl-l-leucyl-l-phenylalanine (fMLPOMe) - stimulated Olga neutrophil chemotaxis."

Analytical Characterization

IdentifierValue
InChI KeyKACZQOKEFKFNDB-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CNN=C1

Chromatographic Behavior

Chromatographic methods would be essential for isolating and purifying 4-ethyl-1H-pyrazole. Based on properties of similar compounds, the following techniques would likely be applicable:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

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